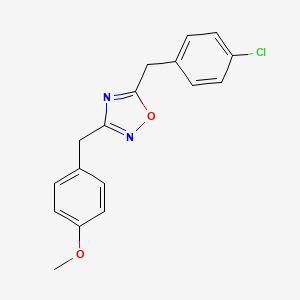![molecular formula C18H15N3O2S B5739684 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide, also known as ML385, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that plays a crucial role in the regulation of oxidative stress and inflammation.
作用機序
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide works by binding to the Keap1-Nrf2 interaction site, which is responsible for the degradation of Nrf2. By inhibiting this interaction, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide prevents the activation of Nrf2 and the subsequent upregulation of antioxidant and anti-inflammatory genes. This leads to an increase in oxidative stress and inflammation, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Nrf2 activity, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce autophagy (cellular recycling). These effects are thought to be mediated by the inhibition of Nrf2 activity and the subsequent increase in oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide is its specificity for Nrf2 inhibition. This allows for the targeted inhibition of Nrf2 activity without affecting other cellular processes. In addition, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to be effective at low concentrations, making it a cost-effective option for research applications. However, one limitation of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the research on 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide. One area of interest is the development of more potent and selective Nrf2 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide for cancer therapy. Finally, the potential use of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide in other disease states, such as neurodegenerative disorders, is an area of active research.
合成法
The synthesis of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired product, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide. The synthesis of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
科学的研究の応用
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been extensively studied for its potential in cancer therapy. The inhibition of Nrf2 activity by 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for future cancer treatments.
特性
IUPAC Name |
3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-13-6-3-2-5-12(13)9-15(16)17(22)21-18(24)20-14-7-4-8-19-11-14/h2-11H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBAPMRTWMMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)